![molecular formula C17H21N3O5 B2494178 2,4-dimethoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034462-37-6](/img/structure/B2494178.png)
2,4-dimethoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes, often utilizing a multi-step approach to achieve the desired molecular architecture. For instance, Kranjc et al. (2012) described the synthesis of compounds that crystallize as a centrosymmetric hydrogen-bonded dimer facilitated by N–H···O interactions, indicating the complexity involved in synthesizing such molecules (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific interactions such as π–π interactions and hydrogen bonding, which play a crucial role in their crystallization and stability. Kranjc et al. (2012) provided insights into the crystal structures of related molecules, highlighting the significance of supramolecular aggregation controlled by these interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly specific, leading to various derivatives with distinct properties. The ability to undergo reactions such as Diels-Alder and subsequent transformations illustrates the reactivity and versatility of these molecules. For example, the formation of different regioisomers through cycloadditions indicates the potential for chemical diversity (Kranjc, Kočevar, & Perdih, 2011).
Scientific Research Applications
Chemical Synthesis and Crystal Structure
- The study of compounds like "Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate" showcases the Diels-Alder reaction's role in forming complex molecules, which could be relevant for synthesizing derivatives of the queried compound (Kranjc et al., 2011). This research outlines how molecular structures are stabilized through hydrogen bonds and π-π interactions, which could be applicable to understanding the stability of similar benzamide derivatives.
Molecular Interactions and Stability
- Research on "Energetic multi-component molecular solids" involving compounds like tetrafluoroterephthalic acid and various N-containing heterocycles demonstrates the significance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). This research may offer insights into the design and stability of benzamide derivatives through understanding the role of C–H⋯O and C–H⋯F interactions.
Synthesis and Evaluation of Derivatives
- The synthesis of "substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides" illustrates methods for creating benzamide derivatives with potential bioactive properties (Chau et al., 1982). Such studies might inform approaches to developing new compounds with structural similarities to the queried molecule, focusing on modifications that enhance desired properties without involving pharmacological effects.
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Many bioactive compounds work by interacting with proteins or enzymes in the body, altering their function and leading to changes in cellular processes .
properties
IUPAC Name |
2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUAHJHETWBAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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